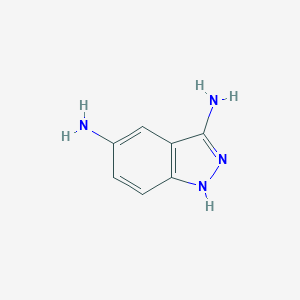

1H-インドール-3,5-ジアミン

説明

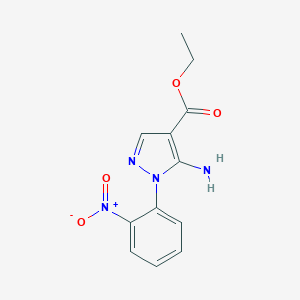

1H-Indazole-3,5-diamine is a chemical compound with the molecular formula C7H8N4 . It is used as a reagent in the preparation of indazole derivatives, which have potential antimicrobial and antitumor properties . The hydrochloride form of this compound has a molecular weight of 184.63 .

Synthesis Analysis

The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The InChI code for 1H-Indazole-3,5-diamine hydrochloride is 1S/C7H8N4.ClH/c8-4-1-2-6-5(3-4)7(9)11-10-6;/h1-3H,8H2,(H3,9,10,11);1H .Chemical Reactions Analysis

The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Physical And Chemical Properties Analysis

1H-Indazole-3,5-diamine hydrochloride is a brown solid . The storage temperature is 0-5 degrees Celsius .科学的研究の応用

合成戦略

1H-インドール-3,5-ジアミンは、様々な複素環式化合物の合成における重要な構成要素です。 最近の合成戦略には、遷移金属触媒反応、還元的環化反応、触媒や溶媒を使用しないC–N結合とN–N結合の連続形成による2H-インドールの合成などがあります .

薬効

インドール含有複素環式化合物は、様々な薬効を持っています。 降圧剤、抗がん剤、抗うつ剤、抗炎症剤、抗菌剤として使用されています .

ホスホイノシチド3-キナーゼδの阻害剤

インドールは、呼吸器疾患の治療のためのホスホイノシチド3-キナーゼδの選択的阻害剤として使用できます .

抗腫瘍活性

一連のインドール誘導体は、分子ハイブリダイゼーション戦略によって設計および合成されました。 これらの化合物は、肺(A549)、慢性骨髄性白血病(K562)、前立腺(PC-3)、肝腫瘍(Hep-G2)の人間癌細胞株に対する阻害活性を評価されました .

アポトーシスと細胞周期への影響

インドール誘導体である化合物6oは、濃度依存的にBcl2ファミリーメンバーとp53/MDM2経路を阻害することによって、アポトーシスと細胞周期に影響を与えることが確認されました .

チロシンキナーゼ阻害剤

1H-インドール-3-アミン構造は、効果的なヒンジ結合フラグメントです。 リニファニブでは、チロシンキナーゼのヒンジ領域に効果的に結合します .

抗増殖活性

いくつかの新しいN-フェニル-1H-インドール-1-カルボキサミドが調製され、9つの臨床的に分離された癌の種類に由来する腫瘍細胞株パネルに対するin vitroでの抗増殖活性を評価されました .

抗炎症、抗菌、抗糖尿病、および抗骨粗鬆症活性

様々な置換インドール誘導体は、抗炎症、抗菌、抗糖尿病、抗骨粗鬆症などの多様な生物活性のため、大きな注目を集めています .

作用機序

Target of Action

The primary target of 1H-Indazole-3,5-diamine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .

Mode of Action

1H-Indazole-3,5-diamine interacts with its target by acting as an effective hinge-binding fragment . In the case of the drug Linifanib, it binds effectively with the hinge region of tyrosine kinase . This interaction can inhibit the activity of the enzyme, leading to a disruption in the signal transduction cascades it regulates.

Biochemical Pathways

The disruption of these pathways can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .

Result of Action

The molecular and cellular effects of 1H-Indazole-3,5-diamine’s action largely depend on its interaction with tyrosine kinase. By inhibiting this enzyme, the compound can disrupt normal cell signaling pathways, potentially leading to decreased cell proliferation and increased cell death . This makes it a promising candidate for the treatment of diseases characterized by overactive tyrosine kinase activity, such as certain types of cancer .

将来の方向性

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines . This study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .

特性

IUPAC Name |

1H-indazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFKCBWRZWDFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589901 | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19335-14-9 | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19335-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

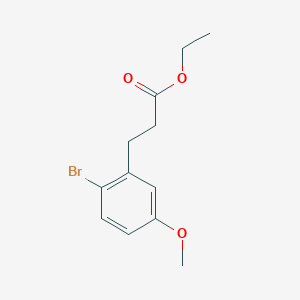

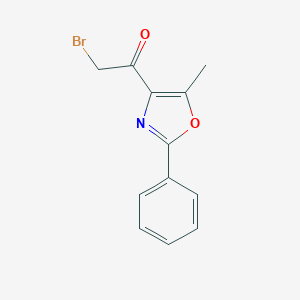

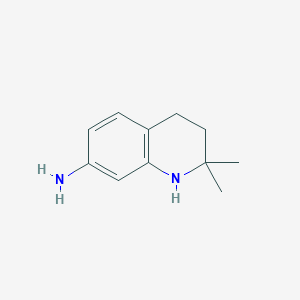

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)

![Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one](/img/structure/B177350.png)